Cas no 204256-39-3 (1,2,6,9-Tetramethyl-phenanthrene)

1,2,6,9-Tetramethyl-phenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene core structure with methyl substituents at the 1, 2, 6, and 9 positions. This compound is of interest in organic chemistry and materials science due to its structural rigidity and potential applications in the synthesis of advanced aromatic systems. Its methyl groups enhance solubility in organic solvents while retaining the stability and electronic properties typical of PAHs. The compound serves as a valuable intermediate in the development of organic semiconductors, liquid crystals, and fluorescent materials. Its well-defined molecular structure also makes it useful for mechanistic studies in catalytic and photochemical reactions.
1,2,6,9-Tetramethyl-phenanthrene structure
204256-39-3 structure
Product Name:1,2,6,9-Tetramethyl-phenanthrene
CAS No:204256-39-3
MF:C18H18
MW:234.335525035858
CID:909744
PubChem ID:53421533
Update Time:2025-08-05

1,2,6,9-Tetramethyl-phenanthrene Chemical and Physical Properties

Names and Identifiers

    • 1,2,6,9-tetramethylphenanthrene
    • 1,2,6,9-Tetramethyl-phenanthrene
    • AG-E-49737
    • CTK4E4192
    • 204256-39-3
    • Phenanthrene, 1,2,6,9-tetramethyl-
    • DTXSID40697817
    • Inchi: 1S/C18H18/c1-11-5-7-15-13(3)10-17-14(4)12(2)6-8-16(17)18(15)9-11/h5-10H,1-4H3
    • InChI Key: XFJWRZAPBOJONX-UHFFFAOYSA-N
    • SMILES: C12=CC=C(C)C(C)=C1C=C(C)C1C=CC(C)=CC2=1

Computed Properties

  • Exact Mass: 234.14100
  • Monoisotopic Mass: 234.140850574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 403.3±40.0 °C at 760 mmHg
  • Flash Point: 190.7±21.4 °C
  • PSA: 0.00000
  • LogP: 5.22660
  • Vapor Pressure: 0.0±0.4 mmHg at 25°C

1,2,6,9-Tetramethyl-phenanthrene Security Information

1,2,6,9-Tetramethyl-phenanthrene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T303740-10mg
1,2,6,9-Tetramethyl-phenanthrene
204256-39-3
10mg
$5815.00 2023-05-17
TRC
T303740-25mg
1,2,6,9-Tetramethyl-phenanthrene
204256-39-3
25mg
$ 7600.00 2023-09-06

1,2,6,9-Tetramethyl-phenanthrene Related Literature

Additional information on 1,2,6,9-Tetramethyl-phenanthrene

Introduction to 1,2,6,9-Tetramethyl-phenanthrene (CAS No. 204256-39-3)

1,2,6,9-Tetramethyl-phenanthrene, identified by the Chemical Abstracts Service Number (CAS No.) 204256-39-3, is a polycyclic aromatic hydrocarbon (PAH) derivative with a unique molecular structure characterized by four methyl substituents strategically positioned on the phenanthrene core. This compound has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its distinct structural features and potential applications in medicinal chemistry and material science.

The molecular framework of 1,2,6,9-Tetramethyl-phenanthrene consists of a fused ring system comprising three benzene-like rings, with methyl groups attached at the 1, 2, 6, and 9 positions. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable candidate for various chemical transformations and functionalization strategies. The presence of multiple methyl groups enhances the compound's stability and reactivity, facilitating its integration into more complex synthetic pathways.

In recent years, 1,2,6,9-Tetramethyl-phenanthrene has been extensively studied for its pharmacological potential. Researchers have explored its derivatives as scaffolds for developing novel therapeutic agents due to its ability to interact with biological targets in a manner similar to other PAH derivatives. Preliminary studies suggest that modifications of the methyl-substituted phenanthrene core can lead to compounds with enhanced bioavailability and improved binding affinity to specific enzymes or receptors.

One of the most compelling aspects of 1,2,6,9-Tetramethyl-phenanthrene is its versatility in chemical synthesis. The compound serves as an excellent precursor for generating a diverse array of derivatives through functional group interconversion, cross-coupling reactions, and other organic transformations. These derivatives have shown promise in various applications, including photodynamic therapy, catalysis, and the development of advanced materials with tailored electronic properties.

The structural analogs of 1,2,6,9-Tetramethyl-phenanthrene have been investigated for their role in modulating biological pathways associated with inflammation and oxidative stress. Some studies indicate that certain derivatives exhibit anti-inflammatory and antioxidant properties by inhibiting key signaling molecules involved in these processes. This opens up avenues for developing novel therapeutic strategies targeting chronic inflammatory diseases and age-related disorders.

Recent advancements in computational chemistry have further enhanced the understanding of 1,2,6,9-Tetramethyl-phenanthrene's reactivity and interaction mechanisms. Molecular modeling studies have provided insights into how the methyl substituents influence electronic distributions across the phenanthrene ring system, thereby affecting its interaction with biological targets. These insights are crucial for designing more effective drug candidates with optimized pharmacokinetic profiles.

The synthesis of 1,2,6,9-Tetramethyl-phenanthrene involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as transition metal-catalyzed coupling reactions and directed ortho-metalation have been employed to construct the desired molecular framework efficiently. These techniques not only improve synthetic efficiency but also allow for greater functionalization of the phenanthrene core.

In material science applications,1,2,6,9-Tetramethyl-phenanthrene has been explored as a building block for developing organic semiconductors and light-emitting diodes (OLEDs). The rigid polycyclic structure combined with electron-donating methyl groups enhances charge transport properties, making it suitable for use in optoelectronic devices. Researchers are particularly interested in its potential as an emissive layer material due to its ability to emit light efficiently across different wavelengths.

The environmental impact of 1,2,6,9-Tetramethyl-phenanthrene has also been a subject of interest. While PAHs are known environmental pollutants, recent studies suggest that properly handled derivatives can be biodegraded under controlled conditions, minimizing ecological risks. Efforts are ongoing to develop greener synthetic routes that reduce waste generation and energy consumption during production processes.

Future research directions for 1,2,6,9-Tetramethyl-phenanthrene include exploring its role in nanotechnology applications, such as drug delivery systems and nanoscale sensors. The compound's ability to self-assemble into ordered structures makes it a promising candidate for constructing nanostructured materials with tailored properties. Additionally, novel derivatives are being designed for targeted cancer therapy, leveraging its ability to selectively accumulate in tumor tissues due to differences in lipid composition between healthy and cancerous cells.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.